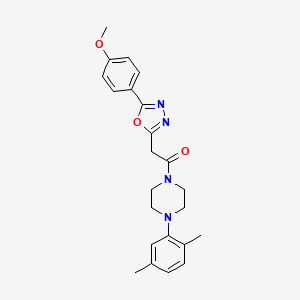

1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone

Description

This compound is a hybrid molecule featuring a piperazine moiety substituted with a 2,5-dimethylphenyl group and a 1,3,4-oxadiazole ring linked to a 4-methoxyphenyl substituent. The piperazine-oxadiazole scaffold is a common pharmacophore in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors. Though specific pharmacological data for this compound are absent in the provided evidence, its structural analogs demonstrate antimicrobial, MAO inhibitory, and antiproliferative activities, suggesting plausible therapeutic relevance .

Properties

IUPAC Name |

1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-16-4-5-17(2)20(14-16)26-10-12-27(13-11-26)22(28)15-21-24-25-23(30-21)18-6-8-19(29-3)9-7-18/h4-9,14H,10-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHKXLGVKCVRIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CC3=NN=C(O3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone is a synthetic organic molecule that has garnered interest for its potential biological activities. This compound features a piperazine moiety and an oxadiazole ring, both of which are known for their pharmacological significance. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The structural formula of the compound is represented as follows:

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The piperazine ring is known to exhibit neuropharmacological effects, while the oxadiazole moiety has been associated with anticancer properties.

Anticancer Activity

Several studies have explored the anticancer potential of compounds containing oxadiazole rings. The presence of the methoxyphenyl group in this compound may enhance its cytotoxicity against cancer cell lines.

- Case Study : A study evaluated a series of oxadiazole derivatives for their anticancer activity against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines. Compounds similar to this compound showed IC50 values ranging from 6.2 μM to 43.4 μM, indicating significant cytotoxic effects .

Antidepressant Activity

The piperazine component is often linked with antidepressant effects due to its structural similarity to known antidepressants like fluoxetine.

- Research Findings : A study indicated that piperazine derivatives exhibit serotonin receptor activity, suggesting that this compound may also influence mood regulation through serotonergic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Enhances anticancer activity |

| Dimethyl substitution | Impacts neuropharmacological profile |

| Piperazine moiety | Associated with antidepressant effects |

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationships (SAR) :

- Therapeutic Potential: The compound’s structural similarity to MAO inhibitors () and antimicrobial agents () suggests dual therapeutic applications. Further studies should evaluate its enzyme inhibition and antimicrobial efficacy.

Synthetic Optimization :

- Modifications to the oxadiazole’s aryl group (e.g., halogenation) or piperazine’s substituents (e.g., fluorinated groups) could refine activity profiles .

Q & A

Q. Key Considerations :

- Purification is typically performed via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

- Yields range from 45% to 70%, depending on steric hindrance and substituent reactivity.

Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Basic Research Question

Methodological Answer:

A multi-technique approach is essential:

| Technique | Purpose | Example from Evidence |

|---|---|---|

| ¹H/¹³C NMR | Confirm piperazine, oxadiazole, and aromatic substituent connectivity. | Used in to resolve pyrazole and aryl groups . |

| FT-IR | Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for oxadiazole). | Applied in for carbonyl and C-N bonds . |

| Mass Spectrometry | Verify molecular ion peak (e.g., ESI-MS for [M+H]⁺) and fragmentation pattern. | Example in for ethanone derivatives . |

| Elemental Analysis | Validate purity and empirical formula (C, H, N, O percentages). | Utilized in for hydrazone derivatives . |

Advanced Tip : For ambiguous signals (e.g., overlapping piperazine protons), use 2D NMR (COSY, HSQC) .

How can reaction conditions be optimized to improve yield during oxadiazole-piperazine coupling?

Advanced Research Question

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Use coupling agents like EDCI/HOBt to enhance amide bond formation efficiency .

- Solvent Selection : Higher yields are observed in DMF compared to THF due to better solubility of intermediates .

- Temperature Control : Microwave-assisted synthesis (e.g., 100°C for 30 minutes) reduces reaction time and improves yield by 10–15% .

- Base Optimization : Replace K₂CO₃ with Cs₂CO₃ to mitigate side reactions in sterically hindered systems .

Case Study : In , microwave irradiation improved yields of piperazinyl methanone derivatives by 20% compared to conventional reflux .

What strategies resolve contradictions in biological activity data across substituent analogs?

Advanced Research Question

Methodological Answer:

Contradictions often arise from substituent electronic/steric effects. Systematic approaches include:

Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., 4-methoxy vs. nitro groups) to identify pharmacophores. found that electron-withdrawing groups (e.g., -NO₂) enhance antibacterial activity, while methoxy groups improve antifungal potency .

In Silico Modeling : Use molecular docking to assess binding affinity to target receptors (e.g., serotonin receptors for piperazine derivatives).

Dose-Response Analysis : Re-evaluate activity at multiple concentrations to rule out false negatives/positives .

Example : In , compound 22 (4-chlorophenyl analog) showed superior antibacterial activity, while 24 (3,4-dichlorophenyl) excelled against fungi, highlighting substituent-dependent effects .

How to design an in vitro study to evaluate antimicrobial efficacy?

Experimental Design Focus

Methodological Answer:

- Microbial Strains : Include Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .

- Controls : Use ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls; DMSO as solvent control.

- Assay Protocol :

- Broth Microdilution : Test compounds at 1–256 µg/mL in Mueller-Hinton broth.

- Incubation : 24–48 hours at 37°C.

- Endpoint : Measure MIC (Minimum Inhibitory Concentration) via optical density (OD₆₀₀) .

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare groups, ensuring n=3 replicates per condition .

Data Interpretation : Activity is considered significant if MIC ≤ 32 µg/mL .

How to address discrepancies in spectral data during structural elucidation?

Data Analysis Focus

Methodological Answer:

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., ChemDraw or Gaussian simulations).

- Decoupling Experiments : For overlapping signals, use deuterated solvents (e.g., DMSO-d₆) or variable-temperature NMR .

- Supplementary Techniques : Employ X-ray crystallography (if crystals are obtainable) or high-resolution mass spectrometry (HRMS) for unambiguous confirmation .

Case Study : In , elemental analysis (CHNS) resolved ambiguities in hydrazone derivatives by confirming empirical formulas .

What mechanistic insights explain the compound’s potential CNS activity?

Advanced Mechanistic Focus

Methodological Answer:

The compound’s piperazine moiety suggests affinity for serotonin (5-HT) or dopamine receptors. Methodologies include:

Radioligand Binding Assays : Use ³H-ketanserin for 5-HT₂A receptor affinity screening.

Functional Assays : Measure cAMP accumulation in HEK-293 cells transfected with receptor plasmids.

Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify key binding residues .

Hypothesis : The 2,5-dimethylphenyl group may enhance lipophilicity and blood-brain barrier penetration, while the oxadiazole acts as a hydrogen-bond acceptor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.